

The Physiological Role of ELABELA (ELA) in Renal Function: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELABELA (ELA), also known as Apela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G protein-coupled receptor, APJ.[1] [2] Predominantly expressed in the kidney in adults, ELA has emerged as a critical regulator of renal physiology and pathophysiology.[3][4] This technical guide provides an in-depth overview of the physiological role of ELA in renal function, with a focus on its molecular mechanisms, quantitative effects, and its therapeutic potential in various kidney diseases. The content herein is intended to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of nephrology and cardiovascular medicine.

Introduction to ELABELA (ELA) and the Apelinergic System in the Kidney

The apelinergic system, comprising the ligands apelin and ELA and their common receptor APJ, plays a crucial role in cardiovascular and renal homeostasis.[5] While apelin is widely distributed, ELA expression in adults is most prominent in the kidneys. ELA is a 54-amino acid preproprotein that is processed into shorter, biologically active peptides, such as ELA-32, ELA-21, and ELA-11. These isoforms bind to the APJ receptor, a seven-transmembrane protein with homology to the angiotensin II type 1 receptor (AT1R), though it does not bind angiotensin II. This system is increasingly recognized as a counter-regulatory axis to the renin-angiotensin-



aldosterone system (RAAS), a key pathway in the pathophysiology of hypertension and kidney disease.

Physiological Roles of ELA in Renal Function

ELA exerts a multitude of effects on the kidney, contributing to the maintenance of renal hemodynamics, fluid and electrolyte balance, and the structural integrity of renal tissue.

Regulation of Renal Hemodynamics and Blood Pressure

ELA plays a significant role in the regulation of blood pressure and renal blood flow. Systemic administration of ELA has been shown to have vasodilatory and antihypertensive effects. This is, in part, mediated by its ability to counteract the vasoconstrictive effects of the RAAS. In hypertensive animal models, ELA administration has been demonstrated to lower blood pressure and improve cardiovascular and renal function.

Maintenance of Fluid and Electrolyte Homeostasis

The apelinergic system is involved in the regulation of fluid balance. ELA, through its interaction with the APJ receptor, can influence water reabsorption in the collecting ducts, thereby contributing to diuresis. This action is partly due to the antagonism of vasopressin signaling.

Protective Effects in Kidney Disease

A growing body of evidence highlights the renoprotective effects of ELA in various pathological conditions.

- Diabetic Kidney Disease (DKD): ELA levels are decreased in the plasma and kidneys of
 patients and animal models with DKD. Administration of ELA has been shown to mitigate
 renal damage, reduce fibrosis, and decrease podocyte apoptosis in models of diabetic
 nephropathy.
- Hypertensive Kidney Damage: ELA antagonizes the effects of the RAAS, leading to reduced blood pressure and attenuation of glomerular and tubular injury, as well as interstitial fibrosis in hypertensive models.



- Acute Kidney Injury (AKI): ELA has demonstrated protective effects in ischemia-reperfusion injury models by reducing DNA damage, apoptosis, and subsequent renal fibrosis.
- Chronic Kidney Disease (CKD): Serum ELA levels are negatively correlated with the progression of CKD, suggesting a protective role. Lower ELA levels are associated with a decline in estimated glomerular filtration rate (eGFR).

Quantitative Data on the Effects of ELA on Renal and Cardiovascular Parameters

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of ELA.

Table 1: Effect of ELA on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Parameter	Treatment Group	Value	Reference
Systolic Blood Pressure (mmHg)	SHR + High Salt + Saline	~220	
Systolic Blood Pressure (mmHg)	SHR + High Salt + Elabela	~180	
Diastolic Blood Pressure (mmHg)	SHR + High Salt + Saline	~160	
Diastolic Blood Pressure (mmHg)	SHR + High Salt + Elabela	~120	

Table 2: Correlation of Serum ELA Levels with Renal Function and Blood Pressure in CKD Patients



Parameter	Correlation with Serum ELA	r-value	p-value	Reference
Estimated Glomerular Filtration Rate (eGFR)	Positive	0.728	< 0.001	
Serum Creatinine	Negative	-0.529	< 0.001	_
Blood Urea Nitrogen	Negative	-0.575	< 0.001	
Systolic Blood Pressure	Negative	-0.455	< 0.001	_
Diastolic Blood Pressure	Negative	-0.450	< 0.001	_

Signaling Pathways of ELA in Renal Cells

ELA exerts its cellular effects by activating the APJ receptor, which subsequently triggers multiple downstream signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade involved in cell survival, growth, and proliferation. In the context of renal function, ELA has been shown to activate this pathway in podocytes, thereby protecting against apoptosis in diabetic nephropathy.



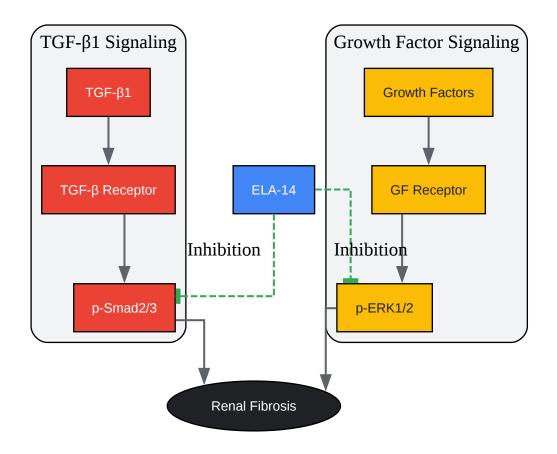
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ELA-PI3K/Akt/mTOR Signaling Pathway.

ERK and Smad Pathways in Renal Fibrosis

The Extracellular signal-regulated kinase (ERK) and Smad signaling pathways are critically involved in the pathogenesis of renal fibrosis. Transforming growth factor-beta 1 (TGF- β 1) is a potent inducer of fibrosis and acts through the Smad pathway. ELA has been shown to attenuate renal fibrosis by inhibiting both the ERK and Smad signaling pathways.



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ELA's Inhibition of Pro-fibrotic Pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the renal effects of ELA.



APJ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of ELA isoforms to the APJ receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing the human APJ receptor.
- Radioligand: A radiolabeled ligand, such as [1251]-Apelin-13, is used.
- Competition Assay: A fixed concentration of the radioligand is incubated with the receptorcontaining membranes in the presence of increasing concentrations of unlabeled ELA peptides (e.g., ELA-14, ELA-21, ELA-32).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of ELA that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Assessment of ELA in a Mouse Model of Diabetic Nephropathy

Objective: To evaluate the therapeutic efficacy of ELA in an animal model of diabetic kidney disease.

Methodology:

- Animal Model: Diabetes is induced in mice (e.g., C57BL/6J strain) by intraperitoneal injection of streptozotocin.
- Treatment: Diabetic mice are treated with daily subcutaneous injections of ELA-14 or vehicle for a specified duration (e.g., 12 weeks).



- Renal Function Assessment:
 - Albuminuria: 24-hour urine is collected at regular intervals to measure albumin excretion.
 - Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of inulin or creatinine.
- Histological Analysis: Kidneys are harvested, fixed, and sectioned for histological staining (e.g., Periodic acid-Schiff and Masson's trichrome) to assess glomerular and tubulointerstitial injury and fibrosis.
- Molecular Analysis: Kidney tissue is used for Western blotting or qPCR to analyze the expression of profibrotic markers (e.g., fibronectin, collagen IV) and signaling proteins.

In Vitro Autophagy Assay in Renal Tubular Cells

Objective: To determine the effect of ELA on autophagy in renal tubular epithelial cells.

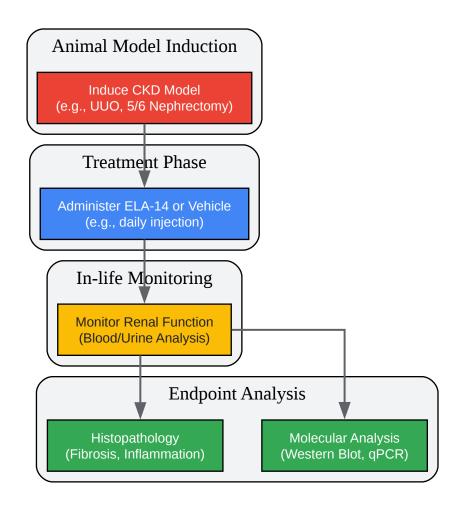
Methodology:

- Cell Culture: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are cultured under high-glucose conditions to mimic a diabetic environment.
- Treatment: Cells are treated with ELA-14 for a specified time.
- Western Blot Analysis: Cell lysates are analyzed by Western blotting for the expression of autophagy markers, such as the conversion of LC3-I to LC3-II and the levels of Beclin-1. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.
- Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against LC3. The formation of LC3 puncta, representing autophagosomes, is visualized by fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the therapeutic potential of ELA in a preclinical model of chronic kidney disease.





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Preclinical Workflow for ELA in CKD.

Conclusion and Future Directions

ELA-14 has emerged as a promising endogenous peptide with significant physiological roles in the kidney. Its ability to counteract the detrimental effects of the RAAS, improve renal hemodynamics, and protect against cellular injury and fibrosis underscores its therapeutic potential for a range of kidney diseases. The activation of pro-survival signaling pathways like PI3K/Akt and the inhibition of pro-fibrotic pathways such as Smad and ERK provide a mechanistic basis for its renoprotective effects.

Future research should focus on further elucidating the precise molecular mechanisms of ELA action in different renal cell types and disease contexts. The development of stable ELA analogues or small molecule agonists for the APJ receptor could pave the way for novel



therapeutic strategies to combat chronic kidney disease and its complications. Clinical trials are warranted to translate the promising preclinical findings into effective treatments for patients with kidney disease.

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